6,8-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
6,8-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that has been studied in various contexts, particularly in the field of medicinal chemistry. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic scaffold that is of interest due to its potential biological activities, including kinase inhibition .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives, such as 6,8-dibromoimidazo[1,2-a]pyrazine, can be achieved through multicomponent reactions. One such method is the Blackburn reaction, which is an isocyanide-based multicomponent reaction, followed by nucleophilic aromatic substitution with various nucleophiles like ammonia or primary and secondary amines . This method provides a convenient route to synthesize 3,8-diaminoimidazo[1,2-a]pyrazines, which can be further modified to obtain the desired bromo derivatives.
Molecular Structure Analysis
The molecular structure of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives has been analyzed using computational methods. Conformational analysis using density functional theory (DFT) and Hartree-Fock (HF) methods has identified the most stable conformers of these molecules . The equilibrium geometry, bonding features, and vibrational frequencies have been investigated, providing insights into the stability and electronic properties of the molecule. The intramolecular charge transfer within the molecule has been confirmed by natural bond orbital (NBO) analysis, which shows electron density in the σ* and π* antibonding orbitals and second-order delocalization energies .
Chemical Reactions Analysis
The reactivity of 6,8-dibromoimidazo[1,2-a]pyrazine has been studied in the context of nucleophilic substitution reactions. The 13C NMR chemical shifts and coupling constants of this compound and its derivatives have been reported, which are useful for studying the nucleophilic substitution of the bromo groups by other functional groups, such as methoxy . This type of chemical transformation is important for the diversification of the imidazo[1,2-a]pyrazine scaffold and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives are closely related to their molecular structure. The spectroscopic properties, including FT-IR and UV spectra, have been recorded and analyzed using computational methods. The first-order hyperpolarizability and related properties have been calculated, indicating the nonlinear optical properties of these molecules . Additionally, the HOMO and LUMO energies, excitation energies, and wavelengths have been determined, which are relevant for understanding the electronic properties and potential applications of these compounds in various fields .
Scientific Research Applications
1. Nucleophilic Substitution Studies
6,8-Dibromoimidazo[1,2-a]pyrazine has been studied for its role in nucleophilic substitution reactions. Researchers have reported the chemical shifts and coupling constants of this compound and its derivatives, which enables the study of the nucleophilic substitution of this compound by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).
2. Scaffold in Drug Synthesis
The compound is recognized as an important scaffold in many drugs. It is rapidly accessible through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. The scale-up process of this multicomponent reaction has been achieved with high yield and excellent purity (Baenziger, Durantie, & Mathes, 2017).
3. Synthesis of Derivatives with Biological Activities
Derivatives of imidazo[1,2-a]pyrazine have been synthesized and demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. Some derivatives, like 5-bromoimidazo-[1,2-alpha]pyrazine, showed positive effects on isolated atria, suggesting potential uses in medical applications (Sablayrolles et al., 1984).
4. Antitumor Activity
Research has shown the synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates, exhibiting antitumor activity for various human cancer cell lines. These derivatives displayed strong binding interactions with DNA and bovine serum albumin, indicating their potential as pharmacophores in cancer treatment (Singh, Luxami, & Paul, 2019).
5. Kinase Inhibition
Imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1, and their kinase profiling showed they could inhibit other kinases, including CHK2 and ABL, with varying potencies. This highlights their use as a general kinase inhibitor scaffold (Matthews et al., 2010).
6. Chemiluminescent Properties
The compound has been used in the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are known for their chemiluminescent properties. This has applications in the development of bioconjugation strategies and the study of molecular luminescence (Adamczyk et al., 2003).
Safety And Hazards
6,8-Dibromoimidazo[1,2-a]pyrazine is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing with plenty of water if it comes into contact with skin or eyes .
properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCZZGIPIMJBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567145 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromoimidazo[1,2-a]pyrazine | |
CAS RN |
63744-22-9 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63744-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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